2-Propyl-2-imidazoline
Overview
Description
Imidazopyridines, including 2-Propyl-2-imidazoline, are recognized as significant scaffolds in medicinal chemistry due to their wide range of applications. These compounds are also valuable in material science because of their structural characteristics. The synthesis of imidazopyridines from readily available chemicals is of great interest due to their extensive use across various branches of chemistry .
Synthesis Analysis
The synthesis of imidazopyridines has been achieved through various strategies, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A notable method for synthesizing a broad range of imidazo[1,2-a]pyridines involves a tandem, one-pot process starting with an Ortoleva-King reaction, followed by optimal conditions that result in the formation of the desired compounds in moderate yields . Recent developments have also seen the synthesis of these scaffolds from various substrates using approaches such as multicomponent reactions, tandem processes, rearrangement reactions, and transition-metal-catalyzed C–H activation . Additionally, the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been developed, representing a significant advance over traditional in-flask methods .
Molecular Structure Analysis
The molecular structure of imidazopyridines is characterized by a fused bicyclic 5-6 heterocycle. This structure is amenable to various functionalizations, which can be manipulated to achieve desired physical and chemical properties. For instance, products containing a 2-(2'-hydroxyphenyl) substituent can undergo excited state intramolecular proton transfer (ESIPT) in certain solvents, which affects their emission characteristics .
Chemical Reactions Analysis
Imidazopyridines can participate in a variety of chemical reactions. For example, gold(I)-catalyzed synthesis allows for the formation of 2-fluoroalkyl imidazole derivatives through a 5-exo-dig cyclization of propargyl amidines . A room-temperature, transition-metal-free one-pot synthesis approach has been developed for 3-aryl imidazo[1,2-a]pyridines, which involves the formation of an iodo-hemiaminal intermediate . Furthermore, a copper(II)-mediated aerobic synthesis of imidazo[1,2-a]pyridines via cascade aminomethylation/cycloisomerization of alkynes has been explored, demonstrating excellent yields and functional group tolerance .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazopyridines are influenced by their molecular structure and the substituents attached to the core scaffold. For instance, the presence of a 2-(2'-hydroxyphenyl) substituent can lead to strong, solid-state emission in the blue-green-yellow region due to ESIPT . The synthesis of imidazoline-based amino acids from dipeptides has been reported, where the imidazolines were easily converted to imidazoles and incorporated into macrolactam analogs without loss of stereochemical integrity, indicating the stability of the imidazoline structure . Additionally, the synthesis of 3-formyl imidazo[1,2-a]pyridines under Cu-catalyzed aerobic oxidative conditions has been achieved, showcasing good functional group tolerance and the ability to generate diversified and valuable products .
Scientific Research Applications
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Fabric Softeners and Antistatic Agents
- Field : Textile Industry
- Application : Imidazoline derivatives are used as fabric softeners and antistatic agents . They were first used as dye leveling agents in the textile industry in the 1930s .
- Method : These compounds are applied in the rinse cycle of washing machines .
- Results : The use of imidazoline derivatives results in softer fabrics and reduces static electricity .
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Dispersants and Emulsifiers
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Corrosion Inhibitors
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Laundry Detergents
- Field : Household Products
- Application : Imidazoline derivatives are used in laundry detergent applications due to their good detergency, resiliency, foaming property, softening property, rewettability, good storage stability, and less irritating property .
- Method : These compounds are added to laundry detergents to improve their properties .
- Results : The use of imidazoline derivatives improves the performance of laundry detergents .
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Pharmaceutical Applications
- Field : Pharmaceutical Industry
- Application : 2-imidazolines have been investigated as antihyperglycemic, anti-inflammatory, antihypertensive, antihypercholesterolemic, and antidepressant reagents . The imidazoline-containing drug clonidine is used alone or in combination with other medications to treat high blood pressure .
- Method : These compounds are used in the formulation of various pharmaceutical products .
- Results : The use of 2-imidazolines has shown promising results in the treatment of various health conditions .
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Synthesis of Functional Molecules
- Field : Organic Chemistry
- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- Method : Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles .
- Results : The development of novel methods for the synthesis of imidazoles has led to their use in a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
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Rheology Modifiers and Adhesion Promoters
- Field : Industrial Applications
- Application : Hydroxyethyl imidazolines, a type of cationic imidazolines, are used as rheology modifiers and adhesion promoters .
- Method : These compounds are added to lubricants, road making materials, paints, and ink industries .
- Results : The use of hydroxyethyl imidazolines improves the properties of these industrial products .
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Water Repellents
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Disinfectants
- Field : Household Products
- Application : Cationic surfactants, including imidazoline salts, are used as disinfectants .
- Method : These compounds are added to various household products to improve their disinfecting properties .
- Results : The use of imidazoline derivatives improves the performance of these disinfectants .
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Dyes for Solar Cells and Other Optical Applications
- Field : Solar Energy and Optics
- Application : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
- Method : Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles .
- Results : The development of novel methods for the synthesis of imidazoles has led to their use in a wide range of applications .
Safety And Hazards
Future Directions
The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
properties
IUPAC Name |
2-propyl-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCYHAXVBWPGQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165647 | |
Record name | 2-Imidazoline, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-2-imidazoline | |
CAS RN |
15450-05-2 | |
Record name | 4,5-Dihydro-2-propyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15450-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazoline, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imidazoline, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propyl-2-imidazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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